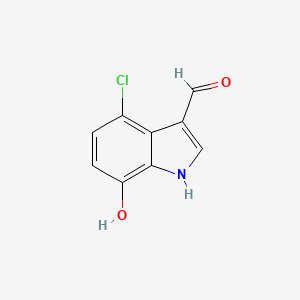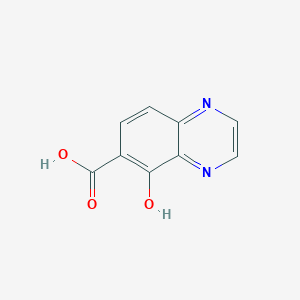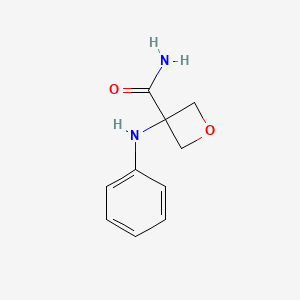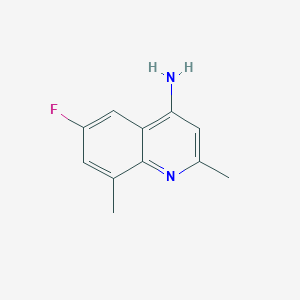![molecular formula C7H15ClO2Si B11904505 [Chloromethyl(dimethyl)silyl] butanoate CAS No. 959080-22-9](/img/structure/B11904505.png)
[Chloromethyl(dimethyl)silyl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)dimethylsilyl butyrate is an organosilicon compound with the molecular formula C7H15ClO2Si
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chloromethyl)dimethylsilyl butyrate can be synthesized through the hydrolysis of (chloromethyl)dimethylchlorosilane. This process involves the reaction of (chloromethyl)dimethylchlorosilane with water, resulting in the formation of (chloromethyl)dimethylsilanol, which can then be esterified with butyric acid to produce (chloromethyl)dimethylsilyl butyrate .
Industrial Production Methods
Industrial production of (chloromethyl)dimethylsilyl butyrate typically involves large-scale hydrolysis and esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures and pressures are common in industrial settings to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)dimethylsilyl butyrate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The silanol group can undergo condensation reactions to form siloxanes, especially in the presence of acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Condensation: Acidic or basic catalysts are used to promote the condensation of silanol groups, leading to the formation of siloxanes.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted (chloromethyl)dimethylsilyl derivatives.
Condensation Products: The major products are siloxanes, which are formed through the condensation of silanol groups.
Scientific Research Applications
(Chloromethyl)dimethylsilyl butyrate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioisostere in enzyme and pheromone studies
Mechanism of Action
The mechanism of action of (Chloromethyl)dimethylsilyl butyrate involves its reactivity with various nucleophiles and its ability to undergo condensation reactions. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds. The pathways involved in its reactions are primarily substitution and condensation pathways .
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)dimethylsilanol: This compound is a precursor to (Chloromethyl)dimethylsilyl butyrate and shares similar reactivity.
(Chloromethyl)dimethylchlorosilane: Another related compound used in the synthesis of (Chloromethyl)dimethylsilyl butyrate.
Uniqueness
(Chloromethyl)dimethylsilyl butyrate is unique due to its combination of a chloromethyl group and a dimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both synthetic organic chemistry and materials science .
Properties
CAS No. |
959080-22-9 |
|---|---|
Molecular Formula |
C7H15ClO2Si |
Molecular Weight |
194.73 g/mol |
IUPAC Name |
[chloromethyl(dimethyl)silyl] butanoate |
InChI |
InChI=1S/C7H15ClO2Si/c1-4-5-7(9)10-11(2,3)6-8/h4-6H2,1-3H3 |
InChI Key |
GHFMVAKTHDHKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O[Si](C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)

![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)
![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)








![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)

